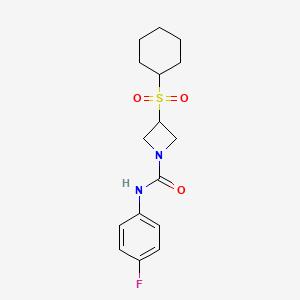

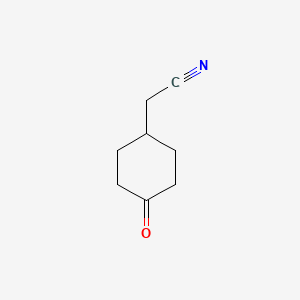

2-(4-Oxocyclohexyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

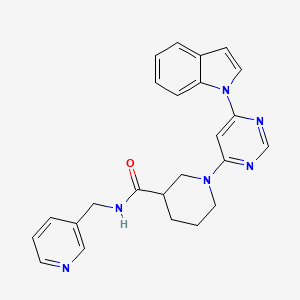

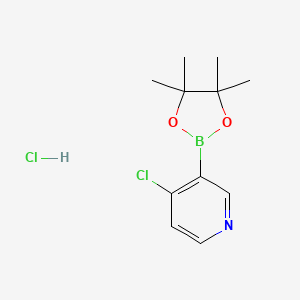

“2-(4-Oxocyclohexyl)acetonitrile” is a chemical compound with the linear formula C8H11NO . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(4-Oxocyclohexyl)acetonitrile” is represented by the SMILES string O=C1C(CC#N)CCCC1 . The InChI representation is 1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2 .Chemical Reactions Analysis

Acetonitrile, a common solvent, can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Aplicaciones Científicas De Investigación

Application in Proton Exchange Membrane Fuel Cell Performance

2-(4-Oxocyclohexyl)acetonitrile, as a form of acetonitrile, is relevant in the context of proton exchange membrane fuel cell performance. Reshetenko and St-Pierre (2015) explored the impact of acetonitrile poisoning on platinum cathodes in these fuel cells. Their study revealed that the presence of acetonitrile leads to significant performance losses and changes in current density distribution, attributed to chemisorption and reduction/oxidation reactions. The research emphasizes the importance of understanding acetonitrile's effects in industrial applications where it might be present as a pollutant (Reshetenko & St-Pierre, 2015).

Role in Organic Chemistry Reactions

In the field of organic chemistry, acetonitrile plays a significant role as a solvent. For instance, Said et al. (1999) investigated the anodic oxidation of p-methoxytoluene in acetonitrile, revealing insights into the kinetics and products of such reactions. This study highlights acetonitrile's role in facilitating complex organic reactions, which is pivotal in synthesizing various compounds (Said et al., 1999).

Utilization in Bio-Inspired Chemical Processes

Acetonitrile is also utilized in bio-inspired chemical processes. Rydel-Ciszek et al. (2023) discussed the use of acetonitrile in the activation of dioxygen for the oxidation of cyclohexene and limonene. This study provides valuable insights into the use of acetonitrile in environmentally friendly oxidation processes, which is crucial for sustainable chemistry (Rydel-Ciszek et al., 2023).

Propiedades

IUPAC Name |

2-(4-oxocyclohexyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHJMBGGMKSSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxocyclohexyl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)

![8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2624148.png)

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2624154.png)